2-Methylphenyl 3,4,5-trimethoxybenzoate

Description

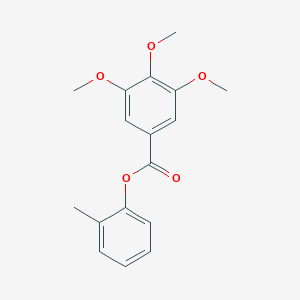

2-Methylphenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, where the carboxylic acid group is esterified with 2-methylphenol (o-cresol). The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption, antiproliferative activity, and modulation of calcium signaling . This compound’s structure combines lipophilic aromatic groups (trimethoxybenzene and methylphenyl), which influence its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

(2-methylphenyl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C17H18O5/c1-11-7-5-6-8-13(11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3 |

InChI Key |

FAICQWUSVMNCPZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl vs. Aryl Esters

The biological activity of 3,4,5-trimethoxybenzoate derivatives is highly dependent on the ester substituent. Key comparisons include:

- Alkyl Esters : Butyl and isopentyl esters exhibit moderate potency, with longer alkyl chains (e.g., n-octyl in TMB-8) enhancing membrane permeability for calcium modulation .

- Aryl Esters : Bulky or fused aromatic systems (e.g., 2-methylnaphthalene in compound 11) improve cytotoxic selectivity, likely due to enhanced π-π stacking with biological targets . The 2-methylphenyl group in the target compound balances lipophilicity and steric hindrance, though direct potency data are lacking.

Antiproliferative Effects

- Triazole Derivatives : 2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles inhibit tubulin polymerization (IC₅₀: 0.5–2.0 µM), with αABC angles (~109°) critical for binding .

- Diphenyl vs. Naphthalene Esters : Compound 11 (2-methylnaphthalene) showed 3× higher cytotoxicity than diphenyl analog 12 in oral squamous cell models .

Calcium Signaling Modulation

- TMB-8 : At 30 µM, reduced histamine-induced [Ca²⁺]i elevation by 70% in vascular smooth muscle, indicating voltage-gated calcium channel blockade .

Antimicrobial Activity

- 4-Acetamidophenyl Ester : Exhibited broad-spectrum antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), attributed to hydrogen bonding via the acetamido group .

Physicochemical Properties

- Lipophilicity : Calculated logP values vary widely:

- Thermal Stability : Methyl esters decompose at 274–275°C, while aryl derivatives (e.g., compound 11) show higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.